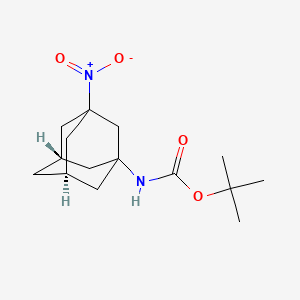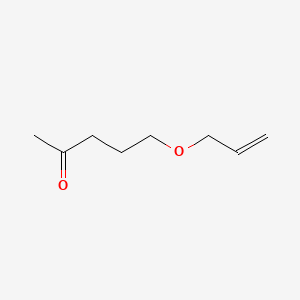
2-Pentanone, 5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Prop-2-enoxypentan-2-one is a chemical compound with the molecular formula C8H14O2. It is a derivative of pentan-2-one, featuring a prop-2-enyl group attached to the oxygen atom of the ketone group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One common synthetic route involves the hydroboration of 1-pentene followed by oxidation. The reaction proceeds under mild conditions, typically using borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.
Grignard Reaction: Another method involves the reaction of pentan-2-one with prop-2-enyl magnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction requires anhydrous conditions and the use of ether as a solvent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic processes that optimize yield and minimize by-products. Continuous flow reactors and advanced catalysts are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 5-Prop-2-enoxypentan-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation products include carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction products are alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles like amines or alcohols. Common reagents include ammonia (NH3) and methanol (CH3OH).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NH3, CH3OH
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
5-Prop-2-enoxypentan-2-one has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-prop-2-enoxypentan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of the ketone group and the prop-2-enyl moiety, which can participate in various chemical reactions.
Comparison with Similar Compounds
Pentan-2-one: A simpler ketone without the prop-2-enyl group.
Hexan-2-one: A ketone with an additional carbon in the chain.
Butan-2-one: A shorter-chain ketone.
Uniqueness: 5-Prop-2-enoxypentan-2-one is unique due to its prop-2-enyl group, which imparts different reactivity compared to its similar compounds. This group allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-prop-2-enoxypentan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-6-10-7-4-5-8(2)9/h3H,1,4-7H2,2H3 |
InChI Key |
UKPLSCZIBFJIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


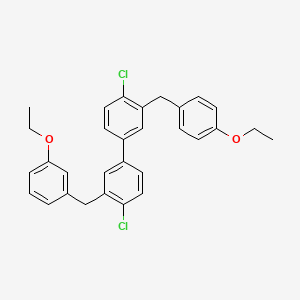

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate](/img/structure/B15351464.png)
![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)

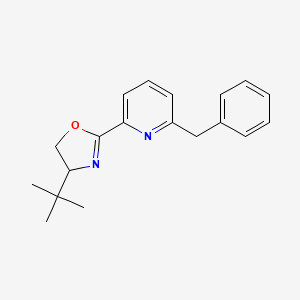
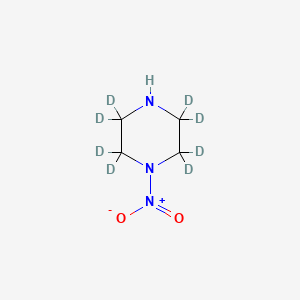

![5-[4-(9H-carbazol-9-yl)phenyl]-7-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-Indolo[2,3-b]carbazole](/img/structure/B15351504.png)
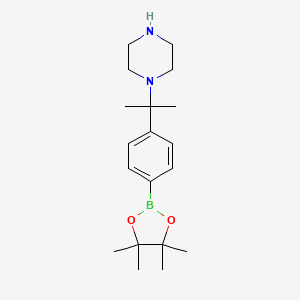
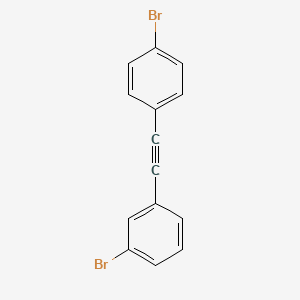
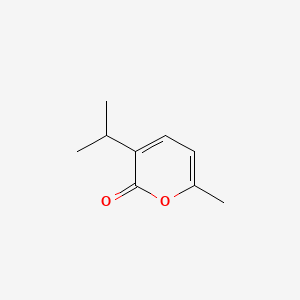
![6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B15351526.png)
